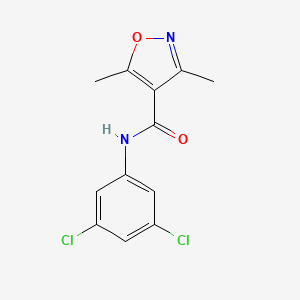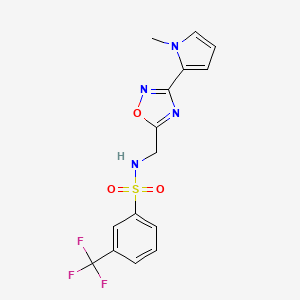![molecular formula C14H8BrN3OS B2964972 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile CAS No. 391228-73-2](/img/structure/B2964972.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile is an organic compound that features a complex structure with several functional groups
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antiproliferative effects against various carcinoma cell lines .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to antiangiogenic effects and promotion of apoptosis .
Biochemical Pathways
The promotion of apoptosis suggests that it may influence pathways related to cell death and survival .
Result of Action
The compound has been associated with antiproliferative effects, particularly against carcinoma cell lines. It is suggested to promote apoptosis, leading to cell death, and exhibit antiangiogenic effects, inhibiting the formation of new blood vessels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile typically involves multi-step organic reactions:
Step 1: Starting with the preparation of the benzimidazole moiety by cyclization of o-phenylenediamine with formic acid.
Step 2: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Step 3: The benzimidazole and bromothiophene intermediates are then coupled through a condensation reaction with a cyanoacetone derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow chemistry techniques to improve yield and efficiency. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: Oxidation of the benzimidazole or thiophene rings using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitrile group to an amine using hydrogenation catalysts.
Substitution: Halogenation or alkylation of the thiophene ring under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation of the benzimidazole ring results in the formation of carboxylic acid derivatives.
Reduction of the nitrile group leads to the formation of primary amines.
Substitution reactions can introduce various functional groups onto the thiophene ring, enhancing the compound's chemical diversity.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile has several applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-benzimidazol-2-yl)-3-(thiophen-2-yl)-3-oxopropanenitrile
2-(1H-benzimidazol-2-yl)-3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile
2-(1H-benzimidazol-2-ylidene)-3-(thiophen-2-yl)-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile stands out due to the presence of the bromothiophene group, which can significantly alter its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for scientific research and industrial applications.
There you have it! Intrigued to dive deeper into one of these sections?
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromothiophen-2-yl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3OS/c15-12-6-5-11(20-12)13(19)8(7-16)14-17-9-3-1-2-4-10(9)18-14/h1-6,19H,(H,17,18)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPKLWZTHMMXQT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(S3)Br)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(S3)Br)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)


![2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964899.png)
![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)

![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2964902.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2964903.png)


![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2964907.png)



